molecular formula C8H9FN2O4S B8732466 N-(4-fluoro-3-nitrophenyl)ethanesulfonamide CAS No. 143701-85-3

N-(4-fluoro-3-nitrophenyl)ethanesulfonamide

Cat. No.: B8732466
CAS No.: 143701-85-3
M. Wt: 248.23 g/mol
InChI Key: OAAJLOHCGJYHJG-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C8H9FN2O4S and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

143701-85-3

Molecular Formula

C8H9FN2O4S

Molecular Weight

248.23 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9FN2O4S/c1-2-16(14,15)10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3

InChI Key

OAAJLOHCGJYHJG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.2 g (0.129 mol) of 4-fluoro-3-nitroaniline was dissolved in 120 ml of pyridine, and 17.8 g (0.136 mol) of ethanesulfonyl chloride was added dropwise to the solution at a temperature of not higher than 5° C. Thereafter the temperature was raised to room temperature and the reaction was continued for one night. After the pyridine was distilled off, the thus-obtained product was dissolved in ethyl acetate and washed with diluted hydrochloric acid twice, then with water, and with saturated saline solution. The solution was dried over anhydrous sodium sulfate, and the ethyl acetate was distilled off to obtain the crude product (crystals). The crude product was washed with diisopropyl ether, thereby obtaining 29.7 g of the objective product (yield: 93%) in the form of brown crystals. Melting point: 133° to 136° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

EtSO2Cl (21.5 mL, 0.22 mol) was added drop wise to a mixture of 4-fluoro-3-nitroaniline (29.6 g, 0.19 mol) and pyridine (100 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was diluted with EtOAc (1 L). The resulting solution was washed with HCl 2N (4×200 mL), NaHCO3 saturated solution (4×200 mL) and water (4×200 mL). The organic phase was dried over anhydrous Na2SO4 and the solvent was removed to provide the title product as beige solid (46.3 g)
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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